![molecular formula C6H11NO2S B3105094 3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide CAS No. 1520084-41-6](/img/structure/B3105094.png)
3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide
Overview
Description
3-Thia-8-azabicyclo[321]octane 3,3-dioxide is a bicyclic compound that features a unique structural framework This compound is part of the broader family of tropane alkaloids, which are known for their diverse biological activities
Preparation Methods
The synthesis of 3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide can be achieved through several synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic scaffold in a stereocontrolled manner . Industrial production methods may involve the use of specific catalysts and reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Neurotransmitter Reuptake Inhibition
The compound is primarily noted for its role as a monoamine reuptake inhibitor , which is crucial in the treatment of several psychiatric disorders. These include:
- Depression : The compound can be utilized in the formulation of medications aimed at treating mood disorders by inhibiting the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine .
- Anxiety Disorders : Similar mechanisms apply for anxiety disorders where modulation of neurotransmitter levels can alleviate symptoms .
- Attention Deficit Hyperactivity Disorder (ADHD) : The compound's ability to influence neurotransmitter dynamics makes it a candidate for ADHD treatment .
Opioid Receptor Modulation
Recent studies indicate that certain derivatives of the compound may act as mu-opioid receptor antagonists . This property can be harnessed in the development of treatments aimed at conditions mediated by opioid receptor activity, potentially offering alternatives to existing opioid therapies with fewer side effects .
Synthesis Methodologies
The synthesis of 3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide involves several innovative approaches that enhance its enantioselectivity and yield:
- Enantioselective Construction : Research has focused on methods that allow for the stereocontrolled formation of this bicyclic scaffold directly from acyclic precursors or through desymmetrization processes using tropinone derivatives . This approach not only simplifies synthesis but also ensures high purity and efficacy of the final product.
Case Study: Development of Antidepressants
A notable case study highlighted the efficacy of 8-azabicyclo[3.2.1]octane derivatives in clinical settings for treating major depressive disorder (MDD). In a controlled trial, patients receiving a formulation containing these compounds demonstrated significant improvement in mood and reduction in anxiety symptoms compared to placebo groups. The study underscored the importance of monoamine reuptake inhibition in therapeutic outcomes .
Case Study: Opioid Antagonist Research
Another study explored the potential of crystalline salt forms of 3-Thia-8-azabicyclo[3.2.1]octane derivatives as mu-opioid receptor antagonists. The findings suggested that these compounds could effectively block opioid receptors without inducing typical opioid-related side effects such as respiratory depression or dependency, thus presenting a safer alternative for pain management therapies .
Comparative Overview of Applications
Application Area | Mechanism | Potential Benefits |
---|---|---|
Depression | Monoamine reuptake inhibition | Reduced mood disorder symptoms |
Anxiety Disorders | Neurotransmitter modulation | Alleviation of anxiety symptoms |
ADHD | Neurotransmitter dynamics | Improved focus and attention |
Opioid Receptor Modulation | Mu-opioid receptor antagonism | Safer pain management options |
Mechanism of Action
The mechanism of action of 3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide can be compared with other similar compounds, such as:
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the sulfur atom present in this compound.
8-Oxabicyclo[3.2.1]octane: This analog contains an oxygen atom instead of sulfur, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its sulfur-containing structure, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide is a bicyclic compound that has garnered attention due to its unique structural features and potential pharmacological applications. This compound contains both sulfur and nitrogen, which enhances its biological activity and makes it a valuable scaffold for drug development. Its molecular formula is C7H14ClN, with a molecular weight of approximately 165.68 g/mol .
The compound is characterized by its bicyclic structure, which includes a sulfur atom that contributes to its reactivity and biological properties. It can undergo various chemical reactions, such as oxidation, reduction, and substitution, making it versatile for synthetic applications .
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the realm of neuropharmacology. The compound has been investigated for its potential as a monoamine reuptake inhibitor, which could make it useful for treating mood disorders such as depression and anxiety .
The mechanism of action involves the compound's interaction with neurotransmitter transporters—specifically serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Studies have shown that derivatives of this compound can inhibit the reuptake of these neurotransmitters, which is a crucial mechanism in the treatment of various psychiatric conditions .
Research Findings
Several studies have highlighted the pharmacological potential of 3-Thia-8-azabicyclo[3.2.1]octane derivatives:
- Monoamine Transporter Inhibition : Research indicates that these compounds can effectively inhibit the reuptake of serotonin and norepinephrine, demonstrating their potential as antidepressants .
- Anticonvulsant Activity : Related compounds have shown efficacy in models of seizures, suggesting that this class of compounds may also possess anticonvulsant properties .
- Analgesic Effects : Some studies have suggested potential analgesic effects, although further research is necessary to confirm these findings .
Case Studies
A notable study investigated the structure-activity relationships (SAR) of various derivatives of 8-azabicyclo[3.2.1]octane at monoamine transporters. The results demonstrated that specific modifications to the bicyclic structure could enhance binding affinity and selectivity for SERT and NET .
Table: Comparison of Biological Activities
Compound Name | Biological Activity | Notable Findings |
---|---|---|
This compound | Monoamine reuptake inhibition | Effective against SERT and NET |
8-Azabicyclo[3.2.1]octane | Neuropharmacological effects | Lacks sulfur; primarily studied for CNS effects |
8-Oxabicyclo[3.2.1]octane | Organic synthesis applications | Contains oxygen instead of sulfur |
Properties
IUPAC Name |
3λ6-thia-8-azabicyclo[3.2.1]octane 3,3-dioxide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c8-10(9)3-5-1-2-6(4-10)7-5/h5-7H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUWJIVEALIHMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CS(=O)(=O)CC1N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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